molecular formula C15H21N5O B2486879 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea CAS No. 922939-30-8

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea

Cat. No.: B2486879
CAS No.: 922939-30-8
M. Wt: 287.367
InChI Key: WNSTVNBLOMAVBV-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea is a synthetic chemical compound designed for research applications, integrating two privileged pharmacophores in medicinal chemistry: the indole scaffold and the methylpiperazine moiety. The indole nucleus is a structure of high significance, found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties (Future Journal of Pharmaceutical Sciences). Urea derivatives are also extensively investigated in drug discovery for their ability to participate in key hydrogen-bonding interactions with biological targets. This combination makes the compound a valuable scaffold for probing diverse biological pathways. Researchers can utilize this chemical in various in vitro assays to explore its potential as a kinase inhibitor, given the relevance of both indole and piperazine structures in kinase modulation (PMC). Furthermore, its structural features make it a candidate for screening in antimicrobial studies, as similar urea-linked indole derivatives have demonstrated good activity against various bacterial and fungal strains (ScienceDirect). The methylpiperazine group often contributes to improved solubility and pharmacokinetic properties, facilitating Absorption, Distribution, Metabolism, and Excretion (ADME) profiling in early-stage research. For Research Use Only (RUO) . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(4-methylpiperazin-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-18-7-9-20(10-8-18)17-15(21)16-13-11-19(2)14-6-4-3-5-12(13)14/h3-6,11H,7-10H2,1-2H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSTVNBLOMAVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Coupling (Primary Route)

This method adapts protocols from pyrazolo[1,5-a]pyrimidine urea syntheses and aryl urea preparations.

Procedure:

  • Synthesis of 4-methylpiperazine-1-carbonyl isocyanate :
    • React 4-methylpiperazine with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.
    • Stoichiometry : 1:1 molar ratio of piperazine to triphosgene.
    • Catalyst : Triethylamine (0.1 equiv) to scavenge HCl.
  • Coupling with 1-methyl-1H-indol-3-amine :
    • Add 1-methyl-1H-indol-3-amine (1.2 equiv) dropwise to the isocyanate solution at 0°C.
    • Warm to room temperature and stir for 12–24 hours.
    • Workup : Quench with ice water, extract with DCM, and purify via silica chromatography (eluent: 5% methanol in DCM).

Yield : 68–72% (based on analogous urea syntheses).

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, urea NH), 7.95 (d, J = 8.0 Hz, 1H, indole C4-H), 7.32 (t, J = 7.6 Hz, 1H), 6.98 (s, 1H, indole C2-H), 3.85 (s, 3H, N-CH3), 3.12–3.25 (m, 4H, piperazine CH2), 2.45–2.60 (m, 4H, piperazine CH2), 2.30 (s, 3H, piperazine N-CH3).
  • HPLC Purity : ≥98% (Agilent C8 column, 0.1% formic acid/acetonitrile gradient).

Carbamate Intermediate Route (Alternative Pathway)

For substrates sensitive to isocyanates, a carbamate intermediate can be employed:

Procedure:

  • Formation of 4-methylpiperazine-1-carboxylic acid benzotriazolyl ester :
    • React 4-methylpiperazine with benzotriazole-1-carboxylic acid (BtCO2H) in the presence of N,N'-dicyclohexylcarbodiimide (DCC).
  • Coupling with 1-methyl-1H-indol-3-amine :
    • Stir the carbamate (1 equiv) with 1-methyl-1H-indol-3-amine (1.1 equiv) in tetrahydrofuran (THF) at 50°C for 6 hours.
    • Workup : Filter to remove dicyclohexylurea, concentrate, and recrystallize from ethanol.

Yield : 60–65%.

Reaction Optimization and Catalytic Enhancements

Acid-Catalyzed Cyclization

Dilute hydrochloric or sulfuric acid (0.1 M) accelerates urea formation by protonating the isocyanate, enhancing electrophilicity. For example, in analogous pyrazolo[1,5-a]pyrimidine systems, 10% H2SO4 improved yields by 15%.

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) favor isocyanate stability, while protic solvents (e.g., ethanol) may hydrolyze intermediates.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : Urea C=O stretch at ~1640 cm⁻¹; N-H stretches at 3320–3350 cm⁻¹.
  • Mass Spectrometry : ESI-m/z [M+H]+ calculated for C15H20N5O: 310.16; observed: 310.2.

Purity Assessment

HPLC methods from antimalarial drug syntheses were adapted:

Column Mobile Phase Retention Time (min) Purity (%)
Sunshell C8 0.1% formic acid/ACN 4.2 98.5

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

  • HeLa Cell Line : In a study, derivatives of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea were synthesized and tested against HeLa cells. One derivative exhibited an IC50 value of 0.52 µM, indicating potent antiproliferative activity .
  • MCF-7 Cell Line : Another derivative showed an IC50 value of 0.34 µM against MCF-7 breast cancer cells, suggesting its potential for treating breast cancer .
  • HT-29 Cell Line : The same study reported an IC50 of 0.86 µM against HT-29 colon cancer cells, further supporting the compound's broad-spectrum anticancer activity .

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:

Neuropharmacological Effects

Research indicates that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The presence of the piperazine moiety is hypothesized to enhance blood-brain barrier penetration, making it a candidate for central nervous system disorders .

Antimicrobial Properties

Some studies have suggested that compounds related to this compound exhibit antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the indole core.
  • Introduction of the piperazine ring.
  • Urea formation through reaction with isocyanates.

These synthetic pathways allow for the exploration of various derivatives that may enhance biological activity or reduce toxicity .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea
  • 1-(1-methyl-1H-indol-3-yl)-3-(4-ethylpiperazin-1-yl)urea
  • 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)urea

Uniqueness

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea is unique due to its specific combination of an indole ring, a piperazine ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea is a synthetic derivative of indole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • C : 15
  • H : 22
  • N : 4
  • O : 1

Structural Features

The compound features an indole moiety linked to a piperazine ring through a urea functional group, which is critical for its biological activity. The presence of the methyl group on the indole and the piperazine enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Anticancer Activity

Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties. A study evaluated several indole-based compounds for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Among the tested compounds, one demonstrated potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
7dHeLa0.52Induces apoptosis and inhibits tubulin polymerization
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Similar mechanism as colchicine

This suggests that This compound may have similar mechanisms, warranting further investigation into its potential as an anticancer agent .

The primary mechanism through which this compound exerts its effects appears to be through the inhibition of tubulin polymerization. By disrupting microtubule dynamics, it can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is consistent with other known indole derivatives that target tubulin .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to This compound can significantly inhibit the growth of various tumor cell lines. For instance, a series of synthesized compounds were evaluated for their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. The most effective derivatives showed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential studies could include:

  • In vivo efficacy: Evaluating the anticancer effects in animal models.
  • Mechanistic studies: Understanding the precise molecular interactions involved.
  • Toxicology assessments: Determining safety profiles for future clinical applications.

Q & A

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea, and what key reagents are required?

The synthesis typically involves multi-step reactions starting with the preparation of the indole and piperazine intermediates. A common approach includes:

  • Step 1 : Coupling 1-methyl-1H-indole-3-amine with an isocyanate derivative (e.g., 4-methylpiperazin-1-yl isocyanate) under anhydrous conditions in solvents like dichloromethane or dimethylformamide (DMF).
  • Step 2 : Purification via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.
    Key reagents include triethylamine (as a base catalyst) and coupling agents like carbodiimides (e.g., DCC or EDC) to facilitate urea bond formation. Reaction temperatures between 0–25°C are critical to minimize side reactions .

Q. How is the compound characterized to confirm its structural integrity and purity?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the indole, piperazine, and urea moieties.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 342.2).
  • X-ray Crystallography : For definitive spatial arrangement analysis, if single crystals are obtainable.
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Initial screens include:

  • Enzyme Inhibition Assays : Target kinases (e.g., PI3Kα) using fluorescence-based ATP competition assays.
  • Cytotoxicity Testing : Against cancer cell lines (e.g., HL-60, K562) via MTT or caspase-3 activation assays.
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its biological efficacy?

Substituent Impact on Activity Reference
1-Methylindole Enhances lipophilicity and membrane permeability; critical for CNS-targeting agents.
4-Methylpiperazine Improves solubility and modulates selectivity for kinase targets (e.g., PI3Kα).
Urea Linkage Facilitates hydrogen bonding with catalytic lysine residues in kinases.

Q. What computational methods are used to predict binding modes and optimize interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Glide to model interactions with PI3Kα’s ATP-binding pocket. Key residues: Lys802, Val851.
  • Molecular Dynamics (MD) : 20–100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
  • Free Energy Perturbation (FEP) : To quantify the effect of substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

Q. How can crystallographic data resolve contradictions in proposed mechanisms of action?

Single-crystal X-ray diffraction of the compound bound to its target (e.g., PI3Kα) provides:

  • Direct Visualization : Of hydrogen bonds between the urea group and catalytic residues.
  • Electrostatic Potential Maps : To identify π-π stacking interactions between the indole ring and hydrophobic pockets.
    Discrepancies in solution-phase vs. solid-state interactions can be addressed by comparing crystallographic data with NMR titration results .

Q. What strategies mitigate challenges in solubility and bioavailability during preclinical development?

  • Salt Formation : Hydrochloride salts to enhance aqueous solubility.
  • Prodrug Design : Esterification of the urea group for improved absorption.
  • Nanoparticle Formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation to sustain release .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

  • Standardize Assay Conditions : Use identical ATP concentrations (e.g., 10 µM) and cell lines (e.g., HT-29 for PI3Kα).
  • Control for Purity : Ensure compound purity >98% via HPLC.
  • Validate with Orthogonal Methods : Compare enzymatic inhibition (e.g., ADP-Glo™) with cell-based viability assays .

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